![molecular formula C9H12ClN B1614535 (2-Chloro-phenyl)-isopropyl-amine CAS No. 78235-07-1](/img/structure/B1614535.png)
(2-Chloro-phenyl)-isopropyl-amine
Overview
Description
(2-Chloro-phenyl)-isopropyl-amine is an organic compound that belongs to the class of phenylamines It features a phenyl ring substituted with a chlorine atom at the second position and an isopropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-phenyl)-isopropyl-amine typically involves the reaction of 2-chlorobenzaldehyde with isopropylamine. The process can be carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired amine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of the imine intermediate using a palladium or platinum catalyst. This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-phenyl)-isopropyl-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of phenolic or alkoxy derivatives.
Scientific Research Applications
Pharmacological Properties
The compound exhibits significant pharmacological activities, particularly as a β-adrenergic blocker. Research indicates that derivatives of isopropylamine, including (2-Chloro-phenyl)-isopropyl-amine, can inhibit platelet aggregation and show potential in treating cardiovascular diseases by modulating adrenergic activity .
Table 1: Pharmacological Activities of Isopropylamine Derivatives
Compound Name | Activity Type | Reference |
---|---|---|
This compound | β-Adrenergic blocking | |
Propranolol | Antiarrhythmic | |
Phenylephrine | Vasoconstrictor |
Case Study: Synthesis of Propranolol
A notable application of this compound is in the synthesis of propranolol, a widely used medication for hypertension and anxiety. The reaction involves the coupling of chloroaniline derivatives with isopropylamine under specific conditions to yield the desired product .
Table 2: Synthesis Pathway of Propranolol
Step | Reactants | Conditions | Products |
---|---|---|---|
1 | 1-Chloro-3-(1-naphthoxy)-2-propanol | Reflux with isopropylamine | Propranolol |
2 | Isopropyl chloroformate | Alkaline conditions | Isopropyl N-chlorophenyl carbamate |
Reactivity and Mechanisms
This compound serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various nucleophilic substitution reactions and can lead to the formation of complex organic molecules.
Table 3: Reactivity Overview
Reaction Type | Mechanism | Example Product |
---|---|---|
SN1 | Carbocation formation | N-isopropyl-N-(2-chlorophenyl) amine |
SN2 | Direct substitution | Isopropyl N-chlorophenyl carbamate |
Use in Agrochemicals
The compound has applications in the agrochemical industry, particularly as a precursor for herbicides and pesticides. Its derivatives can enhance the efficacy of active ingredients by improving their solubility and stability .
Mechanism of Action
The mechanism of action of (2-Chloro-phenyl)-isopropyl-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenylamine: Similar structure but lacks the isopropyl group.
2-Chloro-phenyl)-methyl-amine: Similar structure with a methyl group instead of an isopropyl group.
2-Chloro-phenyl)-ethyl-amine: Similar structure with an ethyl group instead of an isopropyl group.
Uniqueness
(2-Chloro-phenyl)-isopropyl-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Biological Activity
(2-Chloro-phenyl)-isopropyl-amine, also known by its chemical structure C9H12ClN, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that underline its application in various fields.
This compound features a chloro substituent on the phenyl ring and an isopropyl group attached to the amine nitrogen. These structural elements influence its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C9H12ClN |
Molecular Weight | 173.65 g/mol |
Melting Point | Not Available |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The presence of the isopropyl group may enhance its binding affinity and selectivity compared to similar compounds.
Potential Mechanisms:
- Receptor Modulation: The compound may act as a ligand for specific receptors, altering signaling pathways.
- Enzyme Inhibition: It can inhibit enzyme activities, which may be relevant in therapeutic contexts, particularly in neurological disorders.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial and antifungal effects, making it a candidate for further exploration in infectious disease treatments.
- Neuropharmacological Effects: Investigations into its use for treating neurological disorders have shown promise, particularly regarding its interaction with neurotransmitter systems .
- Cytotoxicity Against Cancer Cells: Certain derivatives of phenethylamines, including compounds related to this compound, have demonstrated cytotoxic effects against various cancer cell lines. For instance, modifications to the structure have led to significant apoptotic activity in MCF-7 breast cancer cells .
Table 2: Biological Activities and IC50 Values
Activity Type | Cell Line / Target | IC50 Value (μM) |
---|---|---|
Antimicrobial | Various pathogens | Not specified |
Cytotoxicity | MCF-7 | 0.07 ± 0.0061 |
Neuropharmacological Effects | Neurotransmitter systems | Not specified |
Case Studies
Several studies have highlighted the biological relevance of this compound and its derivatives:
- Study on Anticancer Activity: A study focused on quinazolinone derivatives indicated that modifications similar to those seen in this compound resulted in enhanced cytotoxicity against cancer cells. The introduction of isopropyl groups was linked to improved binding with key enzymes involved in cancer progression .
- Neuropharmacological Research: Research has explored the compound's effects on neurotransmitter systems, suggesting that it may modulate dopamine and serotonin pathways, which are critical in treating mood disorders .
Properties
IUPAC Name |
2-chloro-N-propan-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRMYLUIMGTZSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335039 | |
Record name | (2-chloro-phenyl)-isopropyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78235-07-1 | |
Record name | 2-Chloro-N-(1-methylethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78235-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-chloro-phenyl)-isopropyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.